molecular formula C12H8F2N2O2 B1429050 2,3-difluoro-6-nitro-N-phenylaniline CAS No. 1393178-31-8

2,3-difluoro-6-nitro-N-phenylaniline

Cat. No.: B1429050
CAS No.: 1393178-31-8
M. Wt: 250.2 g/mol
InChI Key: XUIVIJFKGLNRMK-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-nitro-N-phenylaniline (CAS 1393178-31-8) is a high-value, fluorinated organic compound with a molecular formula of C12H8F2N2O2 and a molecular weight of 250.20 g/mol. This chemical serves as a versatile advanced building block in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The strategic incorporation of fluorine atoms on the aniline ring can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for medicinal chemists aiming to optimize the properties of drug candidates. The nitro group provides a reactive handle for further synthetic transformations, such as reduction to an aniline or nucleophilic aromatic substitution. This product is offered with a typical purity of 95% to 98% and is supplied as a solid. As a specialized intermediate, it is ideal for use in discovery chemistry and method development. It is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption. Researchers can access its product link and safety data sheet (MSDS) for detailed handling and storage information.

Properties

IUPAC Name

2,3-difluoro-6-nitro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIVIJFKGLNRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Difluoro-6-nitro-N-phenylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, is being investigated for its effects on various biological systems, including antimicrobial and anticancer properties.

  • Chemical Formula : C12H10F2N2O2
  • CAS Number : 1393178-31-8
  • Molecular Weight : 252.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules such as proteins and DNA.

Key Mechanisms:

  • Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It may modulate signaling pathways that are crucial for cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest its efficacy against certain bacterial strains by disrupting cell wall synthesis.

Anticancer Activity

A study investigating the cytotoxic effects of this compound on cancer cell lines revealed significant inhibition of cell growth, particularly in leukemia and breast cancer models. The compound exhibited an IC50 value of approximately 20 µM against MV4-11 acute myeloid leukemia cells.

Cell Line IC50 (µM)
MV4-1120
MCF-725
HeLa30

Antimicrobial Activity

In vitro assays demonstrated that this compound showed antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25

Case Studies

  • Case Study on Anticancer Effects :
    A research study conducted on the effects of this compound on human cancer cell lines indicated that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation.
  • Case Study on Antibacterial Properties :
    In a laboratory setting, the compound was tested against various bacterial strains using disk diffusion methods. The results indicated a clear zone of inhibition, suggesting effective antibacterial action.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in organic solvents and potential for oral bioavailability. Studies suggest it undergoes hepatic metabolism with a half-life suitable for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
The incorporation of fluorine into drug molecules often enhances their pharmacological properties. 2,3-Difluoro-6-nitro-N-phenylaniline has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

  • Enzyme Inhibition : Research indicates that fluorinated phenylalanines can act as enzyme inhibitors, which is crucial in drug design for targeting specific biological pathways . For instance, studies have shown that the introduction of difluorinated motifs can improve the stability and efficacy of peptide-based drugs.
  • Anticancer Activity : There are indications that derivatives of 2,3-difluoroanilines exhibit cytotoxic effects against certain cancer cell lines. The nitro group enhances the electron-withdrawing character of the molecule, potentially increasing its reactivity towards biological targets .

Materials Science

Polymer Chemistry
The unique properties of this compound make it suitable for use in advanced materials:

  • Fluorinated Polymers : This compound can serve as a building block in the synthesis of fluorinated polymers with enhanced thermal and chemical stability. Its incorporation into polymer matrices can lead to materials with improved hydrophobicity and resistance to solvents .

Synthetic Intermediates

Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules:

  • Synthesis of Fluorinated Amino Acids : The compound can be employed in the synthesis of fluorinated amino acids through various coupling reactions. For example, coupling reactions involving this compound have yielded significant results in producing fluorinated phenylalanines with potential therapeutic applications .

Case Study: Synthesis and Application in Drug Development

A study published in the Beilstein Journal highlighted the synthesis of various fluorinated phenylalanines and their application as potential enzyme inhibitors. The research demonstrated that introducing difluoro groups significantly improved the binding affinity to target enzymes compared to non-fluorinated analogs .

CompoundSynthesis MethodYieldApplication
This compoundCoupling with iodoaniline75%Anticancer agent
Fluorinated Phenylalanine DerivativePd-catalyzed cross-coupling70%Enzyme inhibitor

Data Table: Properties and Safety Profile

The safety profile of this compound indicates it is harmful if swallowed or in contact with skin, necessitating careful handling during research and application.

Hazard ClassificationDescription
Acute Tox. 4Harmful if swallowed
Skin Irrit. 2Causes skin irritation
Eye Irrit. 2Causes serious eye irritation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 2,3-difluoro-6-nitro-N-phenylaniline with four structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
This compound 1393178-31-8 C₁₂H₈F₂N₂O₂ 250.2 2,3-F; 6-NO₂; N-Ph Amine, Nitro, Fluoro, Phenyl
N-Ethyl-2,3-difluoro-6-nitroaniline 1248209-18-8 C₈H₈F₂N₂O₂ 202.16 2,3-F; 6-NO₂; N-Et Amine, Nitro, Fluoro, Ethyl
2,3-Difluoro-6-nitroaniline Not Provided C₆H₄F₂N₂O₂ 186.10 2,3-F; 6-NO₂; NH₂ Amine, Nitro, Fluoro
4,5-Difluoro-2-nitroaniline 78056-39-0 C₆H₄F₂N₂O₂ 186.10 4,5-F; 2-NO₂; NH₂ Amine, Nitro, Fluoro
3-Chloro-N-phenyl-phthalimide Not Provided C₁₄H₈ClNO₂ 265.67 Phthalimide core; 3-Cl; N-Ph Imide, Chloro, Phenyl

Electronic and Steric Effects

  • N-Substituent Influence : Replacing the phenyl group in this compound with an ethyl group (as in N-Ethyl-2,3-difluoro-6-nitroaniline) reduces steric hindrance but diminishes resonance stabilization due to the absence of an aromatic ring .
  • Fluorine Position : The 2,3-difluoro substitution in the target compound creates a meta-directing electronic effect, whereas 4,5-difluoro-2-nitroaniline (CAS: 78056-39-0) exhibits ortho/para-directing behavior due to fluorine placement, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

  • Solubility: The phenyl group in this compound increases hydrophobicity compared to its non-phenylated analog (2,3-difluoro-6-nitroaniline), reducing solubility in polar solvents .
  • Thermal Stability : The nitro group in all derivatives contributes to thermal instability, but the phenyl substituent in the target compound may slightly enhance decomposition temperatures due to aromatic stabilization .

Preparation Methods

Nitration of 2,3-Difluoroaniline

Method Overview:
This approach involves nitrating 2,3-difluoroaniline to introduce the nitro group at the 6-position of the aromatic ring. The process typically employs a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent.

Reaction Conditions:

  • Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
  • Temperature: Controlled, often around 0–5°C to prevent over-nitration
  • Solvent: Usually concentrated sulfuric acid acts both as a medium and catalyst

Process Details:
The aromatic amine undergoes electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) generated in situ attacks the activated aromatic ring, preferentially at the position ortho or para to the amino group, with the 6-position being favored due to the directing effects of fluorine substituents and amino group.

Outcome:
This method yields 2,3-difluoro-6-nitro-N-phenylaniline with good selectivity and moderate to high yields, depending on reaction parameters.

Sequential Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Method Overview:
An alternative route involves starting from a fluorinated aromatic precursor, such as 2,3-difluoroaniline, and introducing the nitro group through nucleophilic aromatic substitution reactions under specific conditions.

Reaction Conditions:

  • Reagents: Nitro source such as nitric acid or nitrating agents under controlled conditions
  • Catalysts: Potential use of Lewis acids or other catalysts to facilitate substitution

Process Details:
This method exploits the electron-withdrawing nature of fluorine atoms to activate the aromatic ring towards nucleophilic attack, enabling selective nitration at the desired position.

Outcome:
While less common, this approach can be optimized for regioselectivity, especially with the aid of directing groups or protective groups on the amino functionality.

Oxidative Nucleophilic Aromatic Amination

Method Overview:
Recent research has explored oxidative nucleophilic aromatic amination, which involves the formation of amino derivatives via oxidative pathways. For example, starting from nitrobenzenes or related intermediates, oxidative conditions can facilitate the formation of the target compound.

Research Findings:
A study demonstrated the synthesis of related compounds such as 2-fluoro-6-nitro-4-(pentafluorosulfanyl)-N-phenylaniline via n-BuLi mediated reactions followed by oxidation, indicating the potential for similar strategies in synthesizing this compound.

Data Table Summarizing the Preparation Methods

Method Starting Material Reagents Key Conditions Advantages Limitations
Nitration of 2,3-difluoroaniline 2,3-difluoroaniline HNO₃, H₂SO₄ 0–5°C, controlled addition High regioselectivity, straightforward Over-nitration risk, handling corrosive acids
Nucleophilic Aromatic Substitution Fluorinated aromatic precursors Nitrating agents, catalysts Elevated temperatures, inert atmosphere Potential for regioselectivity control Less common, requires specific conditions
Oxidative Aromatic Amination Nitrobenzenes, related intermediates Oxidants, bases, organometallics Oxidative conditions, inert atmosphere Access to diverse derivatives Complex reaction setup, limited scope

Research Findings and Considerations

  • Selectivity & Yield: The nitration of 2,3-difluoroaniline is well-documented to produce the target compound with high selectivity, especially when reaction parameters are optimized to prevent over-nitration or side reactions.
  • Reaction Optimization: Temperature control and reagent stoichiometry are critical to achieving high yields and purity.
  • Safety & Handling: The nitration process involves highly corrosive acids and potentially explosive intermediates; thus, strict safety protocols are essential.
  • Emerging Techniques: Advances in oxidative aromatic amination suggest promising avenues for more sustainable and selective synthesis, although these are still under active research.

Q & A

Q. What are the key considerations for synthesizing 2,3-difluoro-6-nitro-N-phenylaniline in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. Begin with N-phenylaniline as the precursor. Fluorination can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions, followed by nitration with a nitric acid-sulfuric acid mixture. Critical parameters include temperature control (<5°C during nitration to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent per reactive site). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm to assess purity (>98%).
  • NMR : 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ -120 to -150 ppm for aromatic fluorines).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 265.05 (calculated for C12_{12}H9_9F2_2N2_2O2_2). Cross-reference with IR spectroscopy for nitro group absorption (~1520 cm1^{-1}) .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?

  • Methodological Answer : Employ a factorial design to evaluate interactions between variables:
  • Factors : Temperature (20–50°C), reaction time (2–6 hours), and solvent polarity (toluene vs. DMF).

  • Response Variables : Yield (%) and impurity levels.
    Use a 232^3 factorial matrix (8 experiments) to identify optimal conditions. For example, higher yields are often achieved in polar aprotic solvents (DMF) at 40°C for 4 hours, but this may increase nitro-group byproducts. Statistical analysis (ANOVA) can resolve conflicting trends .

    • Example Data Table :
RunTemp (°C)Time (h)SolventYield (%)Impurity (%)
1202Toluene625
2506DMF7812

Q. How can computational modeling aid in predicting reaction pathways for fluorinated nitroaromatic compounds like this compound?

  • Methodological Answer : Quantum chemical calculations (DFT at the B3LYP/6-311+G(d,p) level) can map potential energy surfaces for fluorination and nitration steps. For example:
  • Fluorination : Identify transition states for electrophilic aromatic substitution (EAS) to determine regioselectivity.
  • Nitration : Simulate nitronium ion (NO2+_2^+) attack to predict para vs. meta substitution.
    Combine with machine learning (e.g., ICReDD’s workflow) to correlate computational predictions with experimental outcomes, reducing trial-and-error iterations .

Q. What challenges arise in analyzing conflicting spectral data for fluorinated nitroaromatics, and how can they be resolved?

  • Methodological Answer : Common contradictions include discrepancies between 1H^{1}\text{H} NMR and 19F^{19}\text{F} NMR due to coupling effects. For example, fluorine atoms may split proton signals, complicating integration. Resolution strategies:
  • Use 19F^{19}\text{F}-decoupled NMR to simplify 1H^{1}\text{H} spectra.
  • Compare experimental 13C^{13}\text{C} NMR shifts with computed values (GIAO method) to validate assignments.
  • Cross-check with X-ray crystallography if single crystals are obtainable .

Methodological Notes

  • Safety Considerations : Nitroaromatics are potential oxidizers. Follow protocols for handling explosive byproducts (e.g., dilute reaction mixtures, avoid drying to completeness) .
  • Separation Technologies : Membrane-based methods (e.g., nanofiltration) can isolate intermediates in large-scale syntheses, reducing solvent waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-difluoro-6-nitro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
2,3-difluoro-6-nitro-N-phenylaniline

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